NLRP3 modulators 1

Description

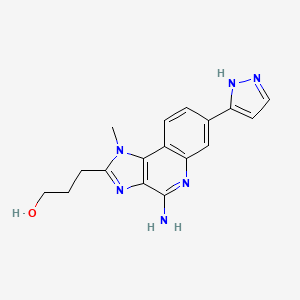

Structure

3D Structure

Properties

Molecular Formula |

C17H18N6O |

|---|---|

Molecular Weight |

322.4 g/mol |

IUPAC Name |

3-[4-amino-1-methyl-7-(1H-pyrazol-5-yl)imidazo[4,5-c]quinolin-2-yl]propan-1-ol |

InChI |

InChI=1S/C17H18N6O/c1-23-14(3-2-8-24)21-15-16(23)11-5-4-10(12-6-7-19-22-12)9-13(11)20-17(15)18/h4-7,9,24H,2-3,8H2,1H3,(H2,18,20)(H,19,22) |

InChI Key |

UJEQDVNTIFXWMG-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=NC2=C1C3=C(C=C(C=C3)C4=CC=NN4)N=C2N)CCCO |

Origin of Product |

United States |

Molecular Mechanisms of Nlrp3 Inflammasome Activation and Regulation Relevant to Nlrp3 Modulators 1

Upstream Sensing and Priming Events of NLRP3 Activation

The activation of the NLRP3 inflammasome is not a spontaneous event; it necessitates a preparatory "priming" phase, often referred to as signal 1, which readies the cell for a robust inflammatory response upon encountering a second activation signal. nih.govnih.gov

The priming of the NLRP3 inflammasome is critically dependent on the activation of the transcription factor nuclear factor-kappa B (NF-κB). nih.gov This initial signal is typically provided by microbial molecules, known as pathogen-associated molecular patterns (PAMPs), or by endogenous cytokines. nih.govmdpi.com These stimuli engage pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) or cytokine receptors. nih.govnih.gov

Activation of these receptors initiates a signaling cascade that culminates in the activation of the NF-κB pathway. nih.gov Once activated, NF-κB translocates to the nucleus and drives the transcriptional upregulation of key inflammasome components. nih.gov This includes the NLRP3 sensor protein itself, which is present at very low levels in resting cells, and the precursor form of interleukin-1β (pro-IL-1β). nih.govnih.govnih.gov This NF-κB-mediated priming step is essential, as it ensures that the necessary proteins are available for the subsequent assembly and activation of the inflammasome. nih.govmdpi.com

Table 1: Key Molecules in NF-κB Priming of the NLRP3 Inflammasome

| Molecule | Role in Priming | Initiating Signals |

|---|---|---|

| NF-κB | Master transcription factor | PAMPs (e.g., LPS), DAMPs, pro-inflammatory cytokines (e.g., TNF) |

| NLRP3 | Sensor protein | Expression is upregulated to sufficient levels for activation |

| Pro-IL-1β | Cytokine precursor | Expression is upregulated, providing the substrate for caspase-1 |

Following the priming phase, a second signal is required to trigger the assembly and activation of the NLRP3 inflammasome. NLRP3 does not bind directly to its diverse activators; instead, it is thought to sense a common downstream cellular stress event. nih.gov Several such events have been identified as key triggers.

Potassium (K+) Efflux: A reduction in the intracellular concentration of potassium is considered a common and critical trigger for NLRP3 activation. nih.govfrontiersin.orgnih.gov A wide range of structurally diverse stimuli, including microbial toxins, extracellular ATP, and crystalline materials, converge on inducing K+ efflux. frontiersin.orgphysiology.org This ionic flux is both a necessary and sufficient signal for activating the NLRP3 inflammasome. frontiersin.org Conversely, increasing the extracellular potassium concentration can block NLRP3 activation. frontiersin.orgnih.gov

Reactive Oxygen Species (ROS): The production of reactive oxygen species, particularly from mitochondria (mtROS), is another significant factor in NLRP3 activation. mdpi.comoup.com Various NLRP3 stimuli can lead to mitochondrial dysfunction, resulting in the generation and release of ROS into the cytosol. mdpi.comnih.gov These ROS can then contribute to the activation of the NLRP3 complex. mdpi.com

Lysosomal Rupture: The phagocytosis of particulate matter, such as silica, alum, or uric acid crystals, can lead to the destabilization and rupture of lysosomes. acs.orgnih.govrupress.orgresearchgate.net This breach allows the contents of the lysosome, including cathepsin proteases, to leak into the cytoplasm. researchgate.net This cytosolic release of lysosomal components serves as a danger signal that is detected by and activates the NLRP3 inflammasome. nih.govresearchgate.netnih.gov

Mitochondria are central hubs for integrating cellular stress signals that lead to NLRP3 activation. nih.gov Mitochondrial dysfunction is a common consequence of many NLRP3-activating stimuli. nih.gov Events such as excessive mitochondrial fission, a process mediated by proteins like dynamin-related protein 1 (Drp1), can lead to the overproduction of mtROS, which in turn promotes inflammasome activation. nih.gov

Furthermore, damaged mitochondria can release specific danger signals into the cytosol, including oxidized mitochondrial DNA (mtDNA) and the mitochondrial-specific lipid cardiolipin (B10847521), both of which have been shown to directly bind to and activate NLRP3. nih.govnih.gov The cell has protective mechanisms, such as mitophagy, to clear away damaged mitochondria. The NF-κB pathway, in addition to priming, can also play a regulatory role by promoting the removal of these damaged organelles, thereby restraining excessive inflammasome activation. nih.gov

NLRP3 Inflammasome Assembly and Activation Complex Formation

Once triggered by a secondary signal, the primed NLRP3 protein undergoes a conformational change, initiating the assembly of the inflammasome complex. This process is a highly ordered cascade of protein-protein interactions.

Upon activation, individual NLRP3 proteins self-associate through their NACHT domains to form a larger oligomeric structure. nih.govnih.gov This NLRP3 oligomer serves as a seed for the recruitment of the crucial adaptor protein, ASC (Apoptosis-associated speck-like protein containing a CARD). nih.gov

The recruitment occurs through homotypic interactions between the pyrin domains (PYD) present on both the NLRP3 and ASC proteins. nih.gov This interaction nucleates the polymerization of ASC into large, helical filaments. These filaments coalesce into a single, macroscopic structure known as the "ASC speck," which is a hallmark of inflammasome activation. nih.gov

The ASC protein contains two key domains: an N-terminal PYD for interacting with NLRP3 and a C-terminal caspase recruitment domain (CARD). nih.gov The formation of the ASC speck brings a high concentration of ASC CARD domains into close proximity. These domains then recruit pro-caspase-1, the inactive precursor of caspase-1, through homotypic CARD-CARD interactions. nih.govresearchgate.net

This recruitment to the ASC speck facilitates the proximity-induced auto-cleavage and activation of pro-caspase-1. frontiersin.org The now active caspase-1 is released from the complex to perform its downstream functions, which include the proteolytic cleavage of pro-IL-1β and pro-IL-18 into their mature, biologically active forms, and the cleavage of Gasdermin D to induce a form of inflammatory cell death known as pyroptosis. frontiersin.orgnih.govnih.gov

Table 2: Components of the Assembled NLRP3 Inflammasome Complex

| Component | Domain(s) | Function |

|---|---|---|

| NLRP3 | PYD, NACHT, LRR | Senses cellular stress; oligomerizes to initiate assembly |

| ASC | PYD, CARD | Adaptor protein; links NLRP3 to pro-caspase-1; forms ASC speck |

| Pro-Caspase-1 | CARD, p20, p10 | Effector zymogen; recruited to the ASC speck and auto-activated |

Role of NEK7 in NLRP3 Inflammasome Assembly

NIMA-related kinase 7 (NEK7) has been identified as a crucial component in the activation of the NLRP3 inflammasome, acting downstream of potassium (K+) efflux. biu.ac.iloup.com Its involvement is specific to the NLRP3 inflammasome, as it does not affect the activation of other inflammasomes like NLRC4 or AIM2. biu.ac.iloup.com Upon cellular stimulation with NLRP3 activators, NEK7 physically interacts with the NACHT, LRR, and PYD domains-containing protein 3 (NLRP3). frontiersin.org This interaction is a critical step for the subsequent assembly and activation of the inflammasome complex. biu.ac.iloup.com

The binding of NEK7 to NLRP3 facilitates the oligomerization of NLRP3, a necessary process for the recruitment of the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD). biu.ac.il The formation of a high-molecular-mass complex between NLRP3 and NEK7 is observed in activated macrophages. biu.ac.il In the absence of NEK7, this complex does not form, and consequently, ASC oligomerization and the formation of ASC specks are prevented. biu.ac.il Interestingly, the catalytic kinase activity of NEK7 is not required for NLRP3 inflammasome activation, indicating that NEK7 functions as a scaffold or structural component in this context. biu.ac.iloup.comresearchgate.net

Recent studies have shown that the interaction between NEK7 and NLRP3 is enhanced by the phosphorylation of NEK7 at threonine-190/191 by JNK1, a process that occurs downstream of K+ efflux and gasdermin D (GSDMD) activation. nih.gov This phosphorylation amplifies the assembly and activation of the inflammasome. nih.gov The essential role of NEK7 has been demonstrated in vivo, where its absence leads to defective NLRP3 inflammasome activation. biu.ac.iloup.com

Trans-Golgi Network (TGN) Disassembly and NLRP3 Activation

A significant breakthrough in understanding NLRP3 activation has been the discovery of the role of the trans-Golgi network (TGN). nih.govnih.gov Various stimuli that activate the NLRP3 inflammasome have been shown to induce the disassembly of the TGN into dispersed TGN (dTGN) vesicles. nih.govfrontiersin.org These dispersed vesicles then act as a scaffold for the recruitment and activation of NLRP3. nih.govresearchgate.net

The recruitment of NLRP3 to the dTGN is mediated by an ionic bond between a conserved polybasic region in the NLRP3 protein and the negatively charged phosphatidylinositol-4-phosphate (PtdIns4P) present on the membranes of the dTGN. nih.govresearchgate.net This interaction facilitates the aggregation of NLRP3 into multiple puncta on the surface of the dTGN. nih.gov These NLRP3 aggregates then serve as a platform for the polymerization of the adaptor protein ASC, leading to the activation of the downstream signaling cascade. nih.govresearchgate.net

Disruption of the interaction between NLRP3 and PtdIns4P on the dTGN effectively blocks NLRP3 aggregation and subsequent inflammasome activation. nih.gov This mechanism provides a unifying model for how a wide array of structurally diverse stimuli can converge on a common cellular event to trigger NLRP3 activation. nih.govfrontiersin.org The disassembly of the TGN appears to be an early and common cellular event that precedes NLRP3 aggregation and activation in response to various agonists. nih.govnih.gov

Post-Translational Modifications and Regulatory Mechanisms of NLRP3

The activity of the NLRP3 inflammasome is tightly regulated by various post-translational modifications (PTMs), which act as molecular switches to control its activation and resolution. nih.govnih.govfrontiersin.org These modifications, including ubiquitination, deubiquitination, and phosphorylation, can alter the stability, localization, and protein-protein interactions of NLRP3, thereby fine-tuning the inflammatory response. researchgate.net

Ubiquitination and Deubiquitination in NLRP3 Regulation (e.g., UCH-L1)

Ubiquitination and deubiquitination are critical PTMs that regulate the activation of the NLRP3 inflammasome. nih.gov Ubiquitination involves the covalent attachment of ubiquitin to target proteins, a process mediated by a cascade of enzymes (E1, E2, and E3). nih.gov Conversely, deubiquitinases (DUBs) remove ubiquitin from substrates. nih.gov

Different types of ubiquitin linkages have distinct effects on NLRP3. K48-linked ubiquitination typically targets proteins for proteasomal degradation and is associated with the inhibition of NLRP3 activation. nih.govencyclopedia.pub In contrast, K63-linked ubiquitination often serves as a scaffold for signaling complexes and is generally linked to the positive regulation of NLRP3 inflammasome activity. nih.govencyclopedia.pub

Several E3 ligases and DUBs have been identified as regulators of NLRP3 ubiquitination. For instance, the E3 ubiquitin ligase pellino-2 mediates K63-linked ubiquitination of NLRP3, promoting its activation. nih.gov Conversely, the β-transducin repeat-containing E3 ubiquitin protein ligase 1 (β-TrCP1) induces K27-linked ubiquitination of NLRP3, leading to its degradation and preventing inflammasome activation. nih.gov

Deubiquitinases also play a crucial role. The UAF1-USP1 deubiquitinase complex can remove K48-linked ubiquitin chains from NLRP3, thereby stabilizing it and promoting inflammasome activation. encyclopedia.pub A recent study identified Ubiquitin C-terminal hydrolase 1 (UCH-L1) as an important modulator of NLRP3-mediated IL-1β production. nih.govsciety.orgox.ac.uk UCH-L1 interacts with the NACHT domain of NLRP3. nih.govsciety.org Inhibition of UCH-L1 has been shown to interfere with the formation of NLRP3 puncta and ASC oligomerization, leading to reduced IL-1β cleavage and secretion. nih.govsciety.org

| Regulator | Type | Modification | Effect on NLRP3 Activation |

| Pellino-2 | E3 Ligase | K63-linked ubiquitination | Positive |

| β-TrCP1 | E3 Ligase | K27-linked ubiquitination | Negative |

| UAF1-USP1 | Deubiquitinase | Removal of K48-linked ubiquitin | Positive |

| UCH-L1 | Deubiquitinase | Interacts with NLRP3 | Modulatory |

| BRCC3 | Deubiquitinase | Deubiquitination | Positive |

Phosphorylation Events Modulating NLRP3 Activity

Phosphorylation is another key post-translational modification that regulates NLRP3 inflammasome activity. scholaris.canih.gov Several phosphorylation sites on the NLRP3 protein have been identified, and their modification by various kinases and phosphatases can either promote or inhibit inflammasome activation. scholaris.caresearchgate.net

One of the well-characterized phosphorylation events is at Serine 198 (S198) in human NLRP3, which is phosphorylated by c-Jun N-terminal kinase 1 (JNK1). scholaris.caresearchgate.net This phosphorylation is a critical priming event that facilitates the deubiquitination of NLRP3 and is essential for its activation. scholaris.ca Another important site is Serine 295 (S295), which can be phosphorylated by protein kinase D (PKD) and protein kinase A (PKA). scholaris.canih.gov Phosphorylation at S295 has been shown to negatively regulate NLRP3 activation. nih.govresearchgate.net

Phosphorylation at Tyrosine 861 (Y861) also plays an inhibitory role in NLRP3 activation. nih.gov The protein tyrosine phosphatase non-receptor type 22 (PTPN22) can dephosphorylate Y861, which is required for inflammasome assembly. nih.govresearchgate.net Conversely, phosphorylation at Serine 5 (S5) by AKT has been shown to limit NLRP3 oligomerization and activation. nih.gov This phosphorylation also stabilizes NLRP3 by reducing its ubiquitination and subsequent proteasomal degradation. nih.gov

| Phosphorylation Site (Human NLRP3) | Kinase/Phosphatase | Effect on NLRP3 Activation |

| Serine 5 (S5) | AKT (Kinase) | Negative |

| Serine 198 (S198) | JNK1 (Kinase) | Positive |

| Serine 295 (S295) | PKD, PKA (Kinases) | Negative |

| Tyrosine 861 (Y861) | PTPN22 (Phosphatase) | Positive (via dephosphorylation) |

Autophagy's Influence on NLRP3 Inflammasome Resolution

Autophagy is a cellular process responsible for the degradation and recycling of damaged organelles and proteins. doaj.orgresearchgate.net It plays a significant role in regulating the NLRP3 inflammasome by removing activators of the inflammasome and the inflammasome components themselves. researchgate.netnih.gov

One of the primary ways autophagy inhibits NLRP3 activation is by removing damaged mitochondria (a process known as mitophagy). nih.gov Damaged mitochondria can release reactive oxygen species (ROS) and mitochondrial DNA, both of which are potent activators of the NLRP3 inflammasome. nih.gov By clearing these damaged organelles, autophagy reduces the levels of these endogenous NLRP3 activators. doaj.orgnih.gov

Autophagy can also directly target and degrade components of the NLRP3 inflammasome, including NLRP3 itself and ASC. nih.gov This process, termed "inflammasome-ophagy," helps to resolve the inflammatory response and prevent excessive inflammation. When autophagy is impaired, there is an accumulation of NLRP3 inflammasomes, leading to enhanced inflammation. Therefore, autophagy acts as a negative regulator of the NLRP3 inflammasome, and its proper functioning is crucial for maintaining inflammatory homeostasis. doaj.orgresearchgate.net

Investigative Approaches for Nlrp3 Modulators 1

In Vitro Cellular Models for NLRP3 Inflammasome Activation

The study of NLRP3 modulators relies heavily on robust in vitro cellular systems that can faithfully recapitulate the activation of the NLRP3 inflammasome. These models are broadly categorized into primary cell cultures and immortalized cell lines.

Primary Cell Cultures (e.g., Macrophages, Microglia)

Primary cells, isolated directly from tissues, are considered a gold standard for in vitro studies due to their physiological relevance. nih.gov

Murine Bone-Marrow-Derived Macrophages (BMDMs): BMDMs are a cornerstone for NLRP3 research. nih.gov They are readily obtained from the femurs and tibias of mice. A key advantage of BMDMs is the availability of cells from genetically modified mice, such as those deficient in NLRP3, ASC, or Caspase-1, which are invaluable for elucidating the specific mechanisms of action of NLRP3 modulators. nih.gov

Human Monocyte-Derived Macrophages (hMDMs): For translational research, hMDMs are an essential model. nih.gov These cells are differentiated from human peripheral blood mononuclear cells (PBMCs) and can be polarized into different macrophage subtypes, allowing for the investigation of NLRP3 modulation in various inflammatory contexts. nih.govresearchgate.net

Microglia: As the resident immune cells of the central nervous system, primary microglia are crucial for studying the role of the NLRP3 inflammasome in neuroinflammatory diseases. researchgate.net Studies using microglia have demonstrated their capacity to activate the NLRP3 inflammasome and release pro-inflammatory cytokines like IL-1β. researchgate.netresearchgate.net

While providing high physiological relevance, primary cells can be limited by factors such as the high cost of animal housing, the need for fresh preparations, and potential contamination with other cell types. nih.govnih.gov

Immortalized Cell Lines (e.g., THP-1-derived Macrophages)

Immortalized cell lines offer a more scalable and consistent alternative to primary cells. nih.gov

THP-1 Cells: The human monocytic leukemia cell line, THP-1, is widely used in NLRP3 research. acs.orgmdpi.com These cells can be differentiated into macrophage-like cells using phorbol-12-myristate-13-acetate (PMA). promega.com.auoup.com Differentiated THP-1 cells are a reliable model for studying NLRP3 inflammasome activation and are amenable to genetic manipulation, such as the creation of stable knockout cell lines for specific inflammasome components. nih.govaai.org

J774A.1 Cells: This murine macrophage-like cell line is another valuable tool for screening potential NLRP3 inhibitors. nih.gov

Immortalized BMDMs (iBMDMs): To overcome the limitations of primary BMDMs, immortalized versions have been developed. These cells are phenotypically comparable to their primary counterparts and have been extensively used to study NLRP3 post-translational modifications and to identify NLRP3 inhibitors. nih.gov

HEK293T Cells: While not an immune cell line, HEK293T cells are easily transfected and have been used to reconstitute the NLRP3 inflammasome, allowing for the study of its components in a controlled system. nih.gov

Stimulation Protocols for NLRP3 Activation (e.g., LPS/Nigericin (B1684572), ATP, Alum)

Activation of the NLRP3 inflammasome in vitro typically requires two signals. thno.orgnih.gov

Signal 1 (Priming): This signal is usually provided by a Toll-like receptor (TLR) agonist, such as lipopolysaccharide (LPS), which upregulates the expression of NLRP3 and pro-IL-1β. frontiersin.orgthno.org

Signal 2 (Activation): A second, diverse stimulus triggers the assembly and activation of the inflammasome complex. thno.org Common activators include:

Nigericin: A bacterial toxin that acts as a potassium ionophore, causing potassium efflux, a key trigger for NLRP3 activation. nih.govpnas.org

Adenosine Triphosphate (ATP): Extracellular ATP, often released from dying cells, can activate the NLRP3 inflammasome. thno.orgpnas.org

Crystalline Substances: Alum and monosodium urate (MSU) crystals are particulate activators that can induce NLRP3 inflammasome activation. thno.orgpnas.org

The specific combination and timing of these stimuli can be tailored to investigate different aspects of NLRP3 modulation. For example, a common protocol involves priming cells with LPS for a few hours, followed by a shorter stimulation with an activator like nigericin or ATP. researchgate.netaai.org

Molecular and Biochemical Characterization of NLRP3 Modulators 1 Activity

Once cellular models are established and stimulated, the activity of NLRP3 modulators is assessed by measuring key downstream events in the inflammasome cascade.

Assessment of Caspase-1 Activation (e.g., Cleaved Caspase-1 Detection)

The activation of caspase-1 is a hallmark of inflammasome assembly. researchgate.netpromega.com Upon recruitment to the inflammasome complex, pro-caspase-1 undergoes auto-processing to generate its active, cleaved form. researchgate.net

Western Blotting: This technique is commonly used to detect the cleaved p10 or p20 subunits of caspase-1 in cell lysates or supernatants, providing direct evidence of its activation. researchgate.net

Bioluminescent Assays: Commercially available assays, such as the Caspase-Glo® 1 Inflammasome Assay, offer a sensitive and high-throughput method to measure caspase-1 activity directly in cell culture wells or in the supernatant. promega.com.aupromega.com These assays utilize a specific caspase-1 substrate that, when cleaved, generates a luminescent signal. promega.com

Measurement of Inflammatory Cytokine Release (IL-1β, IL-18 ELISA)

Activated caspase-1 cleaves the pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secretable forms. researchgate.netaai.org The levels of these cytokines in the cell culture supernatant are a direct readout of NLRP3 inflammasome activity.

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is the most common method for quantifying the concentration of secreted IL-1β and IL-18. amegroups.orgscispace.com This highly sensitive and specific immunoassay is crucial for determining the inhibitory or modulatory effects of compounds on NLRP3 inflammasome function. researchgate.netamegroups.org Researchers often measure the levels of both cytokines to gain a comprehensive understanding of the modulator's impact. scispace.comresearchgate.net

Table 1: Summary of In Vitro Models for NLRP3 Modulator 1 Investigation

| Cell Model | Type | Origin | Key Features |

|---|---|---|---|

| BMDMs | Primary | Mouse | Physiologically relevant; availability of knockout models. nih.gov |

| hMDMs | Primary | Human | High translational relevance; can be polarized. nih.gov |

| Microglia | Primary | Mouse/Human | Essential for neuroinflammation studies. researchgate.net |

| THP-1 | Immortalized | Human | Scalable; amenable to genetic modification. acs.orgmdpi.com |

| iBMDMs | Immortalized | Mouse | Overcomes limitations of primary BMDMs. nih.gov |

Table 2: Common Stimulation Protocols and Readouts for NLRP3 Activity

| Priming Signal (Signal 1) | Activation Signal (Signal 2) | Downstream Readout | Method of Detection |

|---|---|---|---|

| LPS | Nigericin | Cleaved Caspase-1 | Western Blot, Bioluminescent Assay researchgate.netpromega.com.au |

| LPS | ATP | IL-1β Release | ELISA researchgate.netamegroups.org |

| LPS | Alum | IL-18 Release | ELISA researchgate.netscispace.com |

Analysis of Inflammasome Component Expression (mRNA and Protein Levels via qPCR and Western Blot)

The evaluation of NLRP3 modulators 1 involves a detailed analysis of their impact on the expression levels of key inflammasome components. This is crucial to determine if a modulator acts by suppressing the production of the necessary proteins for inflammasome assembly. The two primary techniques for this analysis are quantitative Polymerase Chain Reaction (qPCR) for messenger RNA (mRNA) levels and Western Blot for protein levels.

Researchers typically use cellular models, such as peripheral blood mononuclear cells (PBMCs) or macrophage cell lines, which are first primed (e.g., with lipopolysaccharide, LPS) and then stimulated to activate the NLRP3 inflammasome. mdpi.comspringermedizin.de The effect of an NLRP3 modulator is assessed by comparing its action against a control group.

Quantitative PCR (qPCR): This technique quantifies the expression of genes that code for inflammasome components. mdpi.com Following treatment with an NLRP3 modulator, total RNA is extracted from the cells, converted to complementary DNA (cDNA), and then amplified using specific primers for target genes like NLRP3, ASC, CASP1 (encoding caspase-1), IL1B (encoding IL-1β), and IL18. mdpi.comresearchgate.net The results, often expressed as a fold change relative to a housekeeping gene (e.g., GAPDH), indicate whether the modulator inhibits the initial transcription of these critical genes. mdpi.comspringermedizin.de Studies have shown that the expression of NLRP3, ASC, and caspase-1 mRNA can be significantly increased upon inflammasome activation and subsequently reduced by the action of inhibitory compounds. researchgate.net

Western Blot: This method is used to detect and quantify the actual protein levels of the inflammasome components. nih.gov Cell lysates are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies against NLRP3, ASC, pro-caspase-1, and the cleaved (active) form of caspase-1. nih.govbmbreports.orgnih.gov A decrease in the protein levels of NLRP3, ASC, or a reduction in the ratio of cleaved caspase-1 to pro-caspase-1 in the presence of a modulator provides strong evidence of its inhibitory activity. nih.govbmbreports.org

The combined data from qPCR and Western Blot analyses provide a comprehensive view of the modulator's mechanism, clarifying whether it acts at the transcriptional or post-transcriptional level to regulate inflammasome activity.

Table 1: Research Findings on Inflammasome Component Expression Analysis

| Technique | Target Measured | Typical Finding with NLRP3 Modulator 1 | References |

| qPCR | mRNA levels of NLRP3, ASC, CASP1, IL1B, IL18 | Significant reduction in mRNA expression compared to stimulated, untreated cells. | mdpi.comresearchgate.netmedrxiv.orgnih.gov |

| Western Blot | Protein levels of NLRP3, ASC, pro-caspase-1, cleaved caspase-1 | Reduced protein expression of NLRP3 and ASC; decreased ratio of cleaved caspase-1 to pro-caspase-1. | nih.govbmbreports.orgnih.govresearchgate.net |

Pyroptosis Assessment in Cellular Models

Pyroptosis is a highly inflammatory form of programmed cell death that is a hallmark outcome of NLRP3 inflammasome activation. nih.govfrontiersin.org Assessing the ability of NLRP3 modulators 1 to prevent pyroptosis is a key functional endpoint in their evaluation. This is typically studied in established cellular models.

Cellular Models: The most common in vitro models are primary murine bone-marrow-derived macrophages (BMDMs) and human monocytic cell lines like THP-1. nih.govresearchgate.net These cells reliably activate the NLRP3 inflammasome pathway upon stimulation. nih.gov THP-1 cells, for instance, can be differentiated into macrophage-like cells and are easily manipulated, including the creation of stable knock-out cell lines for specific inflammasome genes to study pathway-specific effects. nih.govresearchgate.net Other models include neuroblastoma cells (e.g., SH-SY5Y) for studying neuroinflammation and cardiac muscle cell lines (e.g., HL-1) for investigating cardiovascular pathologies. mdpi.comimrpress.com

Assessment Methods: Several assays are used in combination to quantify pyroptosis:

Gasdermin D (GSDMD) Cleavage: The cleavage of GSDMD by active caspase-1 is the definitive step that executes pyroptosis. The N-terminal fragment of cleaved GSDMD (GSDMD-NT) forms pores in the cell membrane. nih.gov Western blotting to detect the presence of GSDMD-NT is a primary indicator that pyroptosis has occurred. nih.govresearchgate.net

Lactate Dehydrogenase (LDH) Release: The pores formed by GSDMD-NT lead to a loss of plasma membrane integrity, causing the release of cytosolic contents, including the LDH enzyme. Measuring LDH activity in the cell culture supernatant is a common and quantifiable method to assess cell lysis and pyroptosis. researchgate.net

Flow Cytometry: This technique can be used to identify pyroptotic cells within a population. Cells are often stained with a fluorescently-labeled inhibitor of active caspase-1 (e.g., FLICA) to identify cells with inflammasome activation, in combination with a dye that enters only membrane-compromised cells, such as 7-aminoactinomycin D (7-AAD) or propidium (B1200493) iodide (PI). nih.gov An increase in the double-positive cell population is indicative of pyroptosis. nih.govnih.gov

Table 2: Methods for Pyroptosis Assessment in Cellular Models

| Assessment Method | Principle | Cellular Models | References |

| GSDMD Cleavage Analysis (Western Blot) | Detects the executive GSDMD-NT fragment, a direct marker of pyroptosis. | THP-1, BMDMs | nih.govresearchgate.net |

| LDH Release Assay | Quantifies the release of the cytosolic enzyme LDH, indicating loss of membrane integrity. | THP-1, BMDMs | researchgate.net |

| Flow Cytometry (e.g., Active Caspase-1/7-AAD) | Stains for active caspase-1 and membrane permeability to identify and quantify pyroptotic cells. | Cardiomyocytes, Schwann cells | nih.govnih.gov |

| Scanning Electron Microscopy (SEM) | Visualizes morphological changes, such as membrane ruptures and pore formation. | HL-1 cells | imrpress.com |

Structural and Computational Methodologies for NLRP3 Modulators 1 Interaction Analysis

Understanding how NLRP3 modulators 1 physically interact with the NLRP3 protein is fundamental for rational drug design and optimization. Structural and computational methods provide atomic-level insights into these interactions.

Molecular Docking and Dynamics Simulations of NLRP3 Modulators 1

Molecular Docking: This computational technique predicts the preferred orientation and conformation (the "pose") of a modulator when bound to a specific target site on the NLRP3 protein. chemmethod.comresearchgate.net Using the three-dimensional structure of NLRP3, often obtained from X-ray crystallography or cryo-electron microscopy, algorithms score various poses based on factors like electrostatic and van der Waals interactions. chemmethod.commdpi.com The resulting docking scores and binding affinity values (e.g., kcal/mol) provide an initial assessment of how well a modulator might bind. chemmethod.com This method is crucial for high-throughput virtual screening of large compound libraries to identify potential NLRP3 inhibitors. tandfonline.com

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to study the stability and dynamic behavior of the modulator-NLRP3 complex over time. mdpi.comniscpr.res.in By simulating the motions of atoms and molecules, MD can confirm if the binding pose predicted by docking is stable in a more realistic, solvent-inclusive environment. tandfonline.com Key metrics analyzed from MD simulations include:

Root-Mean-Square Deviation (RMSD): Measures the average deviation of the protein and modulator atoms from their initial positions, indicating the stability of the complex. researchgate.netmdpi.com

Solvent Accessible Surface Area (SASA): A reduction in SASA can indicate that the modulator induces a more compact protein structure. researchgate.netmdpi.com

Binding Free Energy Calculations (e.g., MM/GBSA): Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to calculate the binding free energy of the modulator to NLRP3, providing a more accurate estimation of binding affinity than docking scores alone. mdpi.comtandfonline.comniscpr.res.in

These simulations provide a dynamic picture of the interaction, helping to validate and refine the binding hypothesis. researchgate.netingentaconnect.combenthamdirect.com

Binding Affinity Studies of NLRP3 Modulators 1 to NLRP3 Domains (PYD, NACHT, LRR)

The NLRP3 protein is composed of three main domains: an N-terminal Pyrin domain (PYD), a central NACHT domain, and a C-terminal Leucine-Rich Repeat (LRR) domain. mdpi.comnih.govnih.gov Each domain has a distinct function and can be a target for modulators.

PYD Domain: This domain is responsible for homotypic interactions that recruit the adaptor protein ASC, which is essential for forming the active inflammasome complex. mdpi.comnih.gov Some modulators are investigated for their ability to bind to the PYD domain to disrupt these protein-protein interactions. mdpi.commdpi.com

NACHT Domain: This central domain possesses ATPase activity and is crucial for NLRP3 oligomerization upon activation. nih.govnih.gov The ATP-binding site within the NACHT domain is a major target for many direct NLRP3 inhibitors, which function by preventing the conformational changes needed for activation. nih.govnih.gov The binding pocket for the well-studied inhibitor MCC950 (CRID3) is located within this domain. life-science-alliance.org

LRR Domain: This domain is implicated in maintaining the auto-inhibited state of NLRP3 and in mediating interactions with other proteins like NEK7, a kinase required for NLRP3 activation. nih.govportlandpress.comnih.gov

Binding affinity studies aim to quantify how strongly a modulator binds to these specific domains. This can be achieved through computational methods like MM/GBSA calculations or experimental techniques such as Surface Plasmon Resonance (SPR) and NanoBRET assays, which can measure direct binding in real-time. life-science-alliance.orgpromega.com.aunih.govresearchgate.net

Table 3: NLRP3 Domains and Their Role as Targets for Modulators

| Domain | Primary Function | Relevance as a Modulator Target | References |

| PYD | Recruits ASC adaptor protein via PYD-PYD interactions. | Target for inhibitors that block inflammasome assembly. | mdpi.commdpi.comimrpress.com |

| NACHT | Binds and hydrolyzes ATP, driving oligomerization. | A major "druggable" pocket; target for inhibitors that block ATPase activity and activation. | nih.govnih.govlife-science-alliance.org |

| LRR | Involved in auto-inhibition and interaction with NEK7. | Potential target for modulating NLRP3 stability and its interaction with essential cofactors. | nih.govportlandpress.comnih.gov |

Identification of Key Residues and Binding Sites for NLRP3 Modulators 1

A critical goal of structural analysis is to identify the specific amino acid residues within an NLRP3 binding site that form key interactions with a modulator. This information is invaluable for structure-based drug design.

Computational analyses, particularly molecular docking and MD simulations, are instrumental in predicting these interactions. mdpi.com These models can highlight:

Hydrogen Bonds: Specific polar interactions between the modulator and amino acid side chains (e.g., with Threonine, Tyrosine, or Glutamine). chemmethod.commdpi.com

Hydrophobic Interactions: Interactions with nonpolar residues (e.g., Alanine, Valine, Leucine, Phenylalanine) that stabilize the modulator in the binding pocket. mdpi.commdpi.com

Electrostatic Interactions: Attraction or repulsion between charged parts of the modulator and the protein. chemmethod.com

For example, studies on various modulators have identified key residues within the NACHT domain's binding pocket. Some commonly cited interacting residues include those in the ATP-binding motif (Walker A) and allosteric sites. mdpi.comdrughunter.com Specific residues identified as critical for the binding of different inhibitors include Ala227 , Ala228 , Thr306 , Pro352 , Phe442 , Tyr499 , and Arg578 . researchgate.netmdpi.com By understanding which residues are crucial for binding, medicinal chemists can design new modulators with improved potency and selectivity.

Preclinical Efficacy and Mechanistic Insights of Nlrp3 Modulators 1

Modulation of NLRP3 Inflammasome Activity by NLRP3 Modulators 1

NLRP3 modulators 1 interfere with the inflammasome cascade at various points, from direct protein interaction to the disruption of upstream signaling events and essential protein-protein interactions.

A primary strategy for NLRP3 modulation involves the direct binding of small molecules to the NLRP3 protein, stabilizing it in an inactive conformation. consensus.appconsensus.app Many inhibitors target the central NACHT domain, an ATPase-containing region crucial for NLRP3's function. consensus.appfrontiersin.org By binding to this domain, often at a specific site known as the Walker A motif, these compounds can impair ATP binding and inhibit the protein's essential ATPase activity. frontiersin.org This action prevents the conformational changes required for NLRP3 activation and subsequent inflammasome assembly. consensus.appconsensus.app

One of the most extensively studied direct inhibitors is MCC950 (also known as CRID3), which potently and specifically inhibits NLRP3 inflammasome activation. biospective.commdpi.com Another compound, CY-09, also functions by directly binding to the NLRP3 NACHT domain and inhibiting its ATPase activity. frontiersin.orgspandidos-publications.com Some inhibitors act as covalent modifiers, forming irreversible bonds with specific residues in the NLRP3 protein to lock it into an inactive state. consensus.appconsensus.app

Upon activation, NLRP3 proteins must self-assemble, or oligomerize, to form a larger structure that can recruit other necessary proteins. nih.govmonterosatx.com This process is initiated by interactions between the pyrin domains (PYD) of adjacent NLRP3 molecules. nih.gov Several NLRP3 modulators 1 are designed to physically block this step. By preventing NLRP3 from oligomerizing, these molecules halt the formation of the inflammasome complex. spandidos-publications.com

For example, the experimental compounds QM380 and QM381 have been shown to disrupt the homo-oligomerization of the NLRP3 PYD domain. nih.gov The widely-used inhibitor MCC950 has also been reported to block the oligomerization of the adaptor protein ASC, a critical step for inflammasome assembly that follows NLRP3 oligomerization. acs.org Similarly, OLT1177 is a selective inhibitor of NLRP3 oligomerization and activation. nih.gov The inhibition of ASC oligomerization is a key mechanism, as ASC aggregates, or "specks," serve as the platform for activating caspase-1. monterosatx.comacs.org

The activation of the NLRP3 inflammasome is dependent on specific upstream cellular events that signal danger. spandidos-publications.com Two of the most critical signals are the efflux of potassium ions (K+) from the cell and the production of reactive oxygen species (ROS). biorxiv.orgfrontiersin.org A reduction in intracellular K+ concentration is considered a common trigger for NLRP3 activation by a wide variety of stimuli. spandidos-publications.comresearchgate.net Likewise, ROS produced by stressed mitochondria can also initiate the activation cascade. frontiersin.orgimrpress.com

Some NLRP3 modulators 1 function by targeting these upstream pathways. By preventing K+ efflux or scavenging ROS, these compounds can indirectly prevent NLRP3 from being activated. consensus.appconsensus.app For instance, certain natural compounds like the flavone (B191248) luteolin (B72000) can reduce ROS production. frontiersin.org Maintaining cellular homeostasis, particularly ionic and oxidative balance, is a key strategy for inhibiting NLRP3 inflammasome activation. spandidos-publications.com

Recent research has identified the NIMA-related kinase 7 (NEK7) as an essential component for NLRP3 inflammasome activation. scientificarchives.compnas.org NEK7 directly binds to the leucine-rich repeat (LRR) domain of NLRP3, acting as a bridge between NLRP3 subunits and facilitating the assembly of the active inflammasome complex. scientificarchives.comconsensus.app This interaction is a specific requirement for the NLRP3 inflammasome and is not necessary for other types of inflammasomes. scientificarchives.com

Targeting the NEK7-NLRP3 interaction represents a promising strategy for specific NLRP3 inhibition. consensus.app For example, the lipid peroxidation product 4-hydroxynonenal (B163490) (HNE) was found to inhibit the association between NEK7 and NLRP3. scientificarchives.com The ubiquitin-editing enzyme A20 also modulates this pathway by binding to NEK7 and promoting its degradation, thereby preventing it from interacting with NLRP3. pnas.orgresearchgate.net Molecules that can disrupt the binding of NEK7 to NLRP3 could effectively limit inflammasome activation. monterosatx.com

Preclinical Animal Models of Inflammatory Diseases and NLRP3 Modulators 1 Efficacy

The therapeutic potential of NLRP3 modulators 1 has been demonstrated in numerous preclinical animal models of inflammatory diseases, particularly in the context of neurodegeneration where neuroinflammation is a key pathological driver. nih.govalzdiscovery.org

Neurodegenerative disorders such as Alzheimer's and Parkinson's disease are characterized by the accumulation of misfolded proteins, which can act as DAMPs to trigger chronic NLRP3 inflammasome activation in the brain. nih.govbiospective.com This sustained neuroinflammation contributes significantly to neuronal damage and disease progression. consensus.appnih.gov

In Alzheimer's Disease (AD) models , the accumulation of amyloid-beta (Aβ) plaques is a primary pathological hallmark that triggers NLRP3 activation in microglia. nih.govmdpi.com Studies using transgenic mouse models of AD, such as the APP/PS1 and 5xFAD mice, have shown that genetic deletion of NLRP3 or treatment with NLRP3 inhibitors can be highly beneficial. nih.govmedrxiv.org For example, treatment with the direct NLRP3 inhibitor MCC950 was found to reduce the Aβ plaque burden, ameliorate synaptic deficits, and improve cognitive outcomes in AD mouse models. nih.govmdpi.comfrontiersin.org Another inhibitor, JC124, also significantly decreased Aβ accumulation and improved cognitive function in APP/PS1 mice. nih.gov Similarly, OLT1177 (dapansutrile) has been shown to rescue cognitive impairments in mouse models of AD. nih.govfrontiersin.org

In Parkinson's Disease (PD) models , neuroinflammation driven by the aggregation of α-synuclein is a key factor in the death of dopaminergic neurons. biospective.comfrontiersin.org Post-mortem tissue from PD patients shows elevated levels of NLRP3 components. biospective.com In mouse models of PD, such as those induced by the neurotoxin MPTP, NLRP3 inflammasome activation is critical for neurodegeneration. nih.govfrontiersin.org Pharmacological blockade of NLRP3 with MCC950 was shown to reduce α-synuclein aggregation, protect dopaminergic neurons, and improve motor deficits. biospective.comalzdiscovery.org The inhibitor OLT1177 also protected dopaminergic neurons in an MPTP mouse model. nih.gov

The following table summarizes the preclinical efficacy of selected NLRP3 modulators in neurodegenerative disease models.

| Modulator | Disease Model | Key Efficacy Findings | Citations |

| MCC950 | Alzheimer's (APP/PS1 Mice) | Reduced Aβ plaque load, improved behavioral outcomes. | nih.govmdpi.com |

| Alzheimer's (SAMP8 Mice) | Improved spatial memory. | mdpi.com | |

| Parkinson's (α-synuclein & MPTP models) | Reduced α-synuclein aggregation, protected dopaminergic neurons, improved motor function. | biospective.comalzdiscovery.org | |

| OLT1177 | Alzheimer's (Mouse Model) | Rescued cognitive impairment. | nih.govfrontiersin.org |

| Parkinson's (MPTP Mice) | Protected dopaminergic neurons, increased levels of protective TREM2 protein. | nih.gov | |

| JC124 | Alzheimer's (APP/PS1 Mice) | Decreased Aβ accumulation, improved cognitive function, enhanced synaptic plasticity. | nih.gov |

| Kaempferol | Parkinson's (Mouse Model) | Protected dopaminergic neurons. | frontiersin.org |

Efficacy in Cardiometabolic Disease Models (e.g., Obesity, Type 2 Diabetes, Atherosclerosis, Ischemic Heart Disease)

The role of the NLRP3 inflammasome in the pathogenesis of cardiometabolic diseases is increasingly recognized, making it a key target for therapeutic intervention. Preclinical studies using various animal models have demonstrated the potential of NLRP3 modulators in mitigating the inflammatory processes associated with obesity, type 2 diabetes, atherosclerosis, and ischemic heart disease.

In models of obesity and type 2 diabetes , deletion of the Nlrp3 gene in mice has been shown to prevent obesity-induced activation of caspase-1 in adipose tissue, a critical step in the inflammatory cascade. frontiersin.org This genetic inhibition of the NLRP3 inflammasome leads to improved insulin (B600854) signaling in adipose tissue, liver, and skeletal muscle, as well as enhanced insulin secretion from the pancreas. frontiersin.org Furthermore, NLRP3 knockout mice on a high-fat diet exhibit reduced hepatic steatosis and improved glucose and insulin homeostasis. frontiersin.org These findings are supported by studies showing that eliminating components of the inflammasome, such as NLRP3, ASC, or caspase-1, protects against the development of type 2 diabetes. mdpi.com The small-molecule inhibitor MCC950 has also shown efficacy in a mouse model of diabetes-associated atherosclerosis by reducing inflammation and oxidative stress both systemically and within the vasculature. diabetesjournals.org

The development of atherosclerosis is closely linked to inflammation. Preclinical evidence suggests that the NLRP3 inflammasome is a critical catalyst in atherogenesis. nih.gov Genetic deficiency of NLRP3 or its downstream components like caspase-1 in atherogenic mouse models (Ldlr-/- or ApoE-/-) has been shown to reduce the development of atherosclerosis. diabetesjournals.orgnih.gov Pharmacological inhibition with MCC950 in ApoE-deficient mice markedly reduced the size of atherosclerotic lesions and decreased the content of intra-lesional macrophages. nih.gov Another inhibitor, tranilast, has been shown to reduce atherosclerotic lesion burden and macrophage content in mouse models. mdpi.com Natural compounds, such as the polyphenol isoliquiritigenin, have also demonstrated potential by attenuating NLRP3 inflammasome activation and pyroptosis in endothelial cells, a key process in atherosclerosis. mdpi.com

In the context of ischemic heart disease , including myocardial infarction (MI), the NLRP3 inflammasome plays a significant role in the inflammatory response to ischemia and reperfusion injury. nih.govmdpi.com Inhibition of NLRP3 in animal models of ischemic cardiac injury has resulted in beneficial outcomes, such as reduced infarct size and improved cardiac function. nih.govpreprints.org For instance, in a mouse model of myocardial ischemia-reperfusion, the NLRP3 inhibitor OLT1177 reduced infarct size and preserved cardiac function. mdpi.com Similarly, the inhibitor JC121 reduced infarct size and improved cardiac contractility in mouse models of myocardial ischemia. preprints.org Even in non-reperfused MI models, NLRP3 inhibition has been shown to prevent adverse cardiac remodeling. frontiersin.org

Table 1: Efficacy of NLRP3 Modulators in Cardiometabolic Disease Models

| Disease Model | Compound/Strategy | Key Findings |

|---|---|---|

| Obesity/Type 2 Diabetes | Nlrp3 gene deletion (mice) | Prevents obesity-induced caspase-1 activation in adipose tissue, improves insulin signaling, reduces hepatic steatosis. frontiersin.org |

| MCC950 | Reduces inflammation and oxidative stress in a model of diabetes-associated atherosclerosis. diabetesjournals.org | |

| Atherosclerosis | Nlrp3 or caspase-1 deficiency (mice) | Abrogates the development of diet-induced atherosclerosis. diabetesjournals.orgnih.gov |

| MCC950 | Reduces atherosclerotic lesion size and intra-lesional macrophage content. nih.gov | |

| Tranilast | Reduces atherosclerotic lesion burden and macrophage content. mdpi.com | |

| Isoliquiritigenin | Attenuates NLRP3 inflammasome activation and pyroptosis in endothelial cells. mdpi.com | |

| Ischemic Heart Disease | NLRP3 inhibition (general) | Reduces infarct size and improves cardiac function in models of ischemic cardiac injury. nih.govpreprints.org |

| OLT1177 | Reduces infarct size and preserves cardiac function in a mouse model of myocardial ischemia-reperfusion. mdpi.com | |

| JC121 | Reduces infarct size and improves cardiac contractility in mouse models of myocardial ischemia. preprints.org |

Efficacy in Autoimmune and Autoinflammatory Disease Models (e.g., Experimental Autoimmune Encephalomyelitis, Inflammatory Bowel Disease)

NLRP3 modulators have shown significant promise in preclinical models of autoimmune and autoinflammatory diseases by targeting the underlying inflammatory cascades.

In Experimental Autoimmune Encephalomyelitis (EAE) , an animal model for multiple sclerosis, the NLRP3 inflammasome is a critical contributor to disease development. nih.govaai.org Genetic knockout of Nlrp3 in mice leads to a delayed onset and reduced severity of EAE. nih.govaai.org This is accompanied by a significant reduction in the infiltration of inflammatory cells, including macrophages, dendritic cells, and T cells, into the spinal cord. nih.gov Pharmacological inhibition of NLRP3 with MCC950 has been shown to ameliorate cognitive deficits in EAE mice. researchgate.net Another small molecule inhibitor, manoalide, has also demonstrated therapeutic effects in the EAE model by attenuating inflammation in the central nervous system. frontiersin.org

In models of Inflammatory Bowel Disease (IBD) , which includes Crohn's disease and ulcerative colitis, uncontrolled activation of the NLRP3 inflammasome is a major driver of chronic intestinal inflammation. nih.gov Several experimental NLRP3 inhibitors have been investigated in IBD models. nih.gov For instance, in a dinitrobenzenesulfonic acid (DNBS)-induced colitis model in rats, the direct NLRP3 inhibitor INF39 was more effective than a caspase-1 inhibitor or an IL-1β receptor antagonist in reducing both systemic and intestinal inflammation. frontiersin.org Inhibition of NLRP3 in an IBD animal model has been shown to attenuate intestinal inflammation and tissue damage, leading to significant improvements in symptoms and restoration of the normal gut microbiota. biospace.com Natural compounds have also shown efficacy; for example, palmatine (B190311) ameliorated DSS-induced colitis in mice by suppressing NLRP3 inflammasome activation. mdpi.com

Table 2: Efficacy of NLRP3 Modulators in Autoimmune and Autoinflammatory Disease Models

| Disease Model | Compound/Strategy | Key Findings |

|---|---|---|

| Experimental Autoimmune Encephalomyelitis (EAE) | Nlrp3 gene deletion (mice) | Delayed onset and reduced severity of EAE, decreased inflammatory cell infiltration in the spinal cord. nih.govaai.org |

| MCC950 | Ameliorated cognitive deficits. researchgate.net | |

| Manoalide | Attenuated inflammation in the central nervous system. frontiersin.org | |

| Inflammatory Bowel Disease (IBD) | INF39 | More effective than downstream inhibitors in reducing systemic and intestinal inflammation in a rat colitis model. frontiersin.org |

| NLRP3 inhibition (general) | Attenuated intestinal inflammation and tissue damage, improved symptoms, and restored gut microbiota in an IBD animal model. biospace.com | |

| Palmatine | Ameliorated DSS-induced colitis in mice by suppressing NLRP3 inflammasome activation. mdpi.com |

Efficacy in Sepsis Models

Sepsis is a life-threatening condition characterized by a dysregulated host response to infection, and the NLRP3 inflammasome is a key player in the associated inflammation. xiahepublishing.comwindows.net Pharmacological modulation of the NLRP3 inflammasome has shown positive therapeutic effects in various animal models of sepsis. xiahepublishing.com

Several artificially synthesized NLRP3 modulators have demonstrated efficacy. For example, the small molecule MCC950 has been studied in numerous animal models of disease and has been shown to reduce sepsis-mediated death. xiahepublishing.comwindows.net Ethyl pyruvate, another small molecule, has been found to significantly suppress the activation of the NLRP3 inflammasome in sepsis models. xiahepublishing.comwindows.net Ticagrelor, a drug used for acute coronary syndrome, also reduces mortality from sepsis by inhibiting NLRP3 activation in macrophages. windows.net

In a clinically relevant model of acute sepsis using lipopolysaccharide (LPS) followed by ATP, the PDE10A inhibitor MP-10 significantly reduced the severity of sepsis, as indicated by lower murine sepsis scores and reduced plasma levels of IL-1β. mdpi.com

However, the role of NLRP3 in sepsis can be complex. In a burn-sepsis model, genetic deletion of Nlrp3 paradoxically enhanced acute tissue-specific inflammatory responsiveness by increasing immune cell infiltration and systemic inflammation in the acute phase, although it ultimately improved survival. nih.gov This suggests that the timing and context of NLRP3 inhibition are crucial in sepsis treatment.

Table 3: Efficacy of NLRP3 Modulators in Sepsis Models

| Sepsis Model | Compound/Strategy | Key Findings |

|---|---|---|

| General Sepsis Models | MCC950 | Reduced sepsis-mediated death. xiahepublishing.comwindows.net |

| Ethyl Pyruvate | Significantly suppressed NLRP3 inflammasome activation. xiahepublishing.comwindows.net | |

| Ticagrelor | Reduced mortality by hindering NLRP3 activation in macrophages. windows.net | |

| LPS + ATP-induced Sepsis | MP-10 (PDE10A inhibitor) | Reduced sepsis severity and plasma IL-1β levels. mdpi.com |

| Burn-Sepsis Model | Nlrp3 gene deletion (mice) | Improved survival despite an initial increase in acute inflammation. nih.gov |

Comparative Analysis of NLRP3 Modulators 1 with Other Known Inhibitors

Specificity Towards NLRP3 Inflammasome Versus Other Inflammasomes (e.g., NLRC4, AIM2)

A key characteristic of advanced NLRP3 modulators is their specificity for the NLRP3 inflammasome over other inflammasomes like NLRC4 and AIM2. researchgate.net This selectivity is crucial for minimizing off-target effects.

Many small molecule inhibitors have been developed that demonstrate high specificity for NLRP3. For instance, oridonin, a natural compound, has been shown to specifically inhibit the NLRP3 inflammasome without affecting the activation of the AIM2 or NLRC4 inflammasomes. nih.gov Similarly, the inhibitor 16673-34-0 has been shown to be ineffective against AIM2 and NLRC4 inflammasome formation, pointing to its specific action on NLRP3. mdpi.com Tranilast is another example of a selective NLRP3 inhibitor with no noted effects on NLRC4 or AIM2. mdpi.com

The natural metabolite 4-hydroxynonenal (HNE) has also been shown to specifically reduce the cleavage of caspase-1 and IL-1β release mediated by the NLRP3 inflammasome, but not the AIM2 and NLRC4 inflammasomes. scientificarchives.com Furthermore, certain chloride channel inhibitors have been found to inhibit NLRP3 inflammasome activation without affecting AIM2 or NLRC4. d-nb.info This high degree of specificity suggests that these compounds target molecular mechanisms unique to the NLRP3 activation pathway.

Potency and Efficacy in Preclinical Settings

The potency and efficacy of NLRP3 modulators vary significantly in preclinical studies, depending on the compound and the disease model.

MCC950 is one of the most well-characterized and potent NLRP3 inhibitors. In bone marrow-derived macrophages, it inhibits IL-1β release with an IC50 of 7.5 nM, and in human monocyte-derived macrophages, the IC50 is 8.1 nM. mdpi.com It has demonstrated potent inhibition of proinflammatory cytokine release in mice following acute challenges and has shown efficacy in models of skin and airway inflammation. aai.org

Other inhibitors have also shown promising potency. For example, the oxanorbornene molecule NBC6 showed potent inhibition of IL-1β release from THP-1 monocytes with an IC50 of 574 nM. mdpi.com In contrast, some natural compounds may require higher concentrations to achieve a therapeutic effect. mdpi.com However, synthetic modifications of natural products, such as pterostilbene, have led to the development of more potent NLRP3 inhibitors. mdpi.com

The efficacy of these compounds in vivo is also a critical factor. For example, OLT1177 has been shown to reduce infarct size in a dose-dependent manner in an animal model of myocardial ischemia-reperfusion. mdpi.com The efficacy of these inhibitors is often linked to their ability to directly target the NLRP3 inflammasome, leading to a more profound anti-inflammatory effect compared to inhibitors that act on downstream signaling components. frontiersin.org

Comparison of Modulatory Strategies (e.g., Small Molecules vs. Natural Compounds)

The modulation of the NLRP3 inflammasome can be achieved through various strategies, primarily using synthetic small molecules or natural compounds. Each approach has its own set of advantages and challenges.

Small Molecules: Synthetic small-molecule inhibitors are often designed for high potency and specificity. nih.gov Compounds like MCC950 and OLT1177 have been extensively characterized and have shown significant therapeutic potential in a wide range of preclinical models. mdpi.comxiahepublishing.com The development of these molecules allows for precise chemical modifications to optimize their pharmacokinetic and pharmacodynamic properties. mdpi.com However, some synthetic inhibitors, particularly those with a sulfonylurea chemotype, have faced challenges related to safety and off-target effects. mdpi.comfrontiersin.org

Natural Compounds: A diverse array of natural products, including polyphenols and other plant-derived metabolites, have been identified as NLRP3 inflammasome modulators. nih.govrsc.orgresearchgate.net These compounds are often perceived as having a better safety profile. Examples include resveratrol, curcumin, and epigallocatechin-3-gallate. Natural compounds can act through various mechanisms, such as inhibiting NF-κB activation or reducing mitochondrial reactive oxygen species. nih.gov While many natural compounds have demonstrated anti-inflammatory effects, they can sometimes be less potent and less specific than their synthetic counterparts. mdpi.com However, they serve as excellent starting points for the development of novel, more potent, and selective inhibitors through medicinal chemistry efforts. mdpi.com

Future Research Directions and Translational Perspectives for Nlrp3 Modulators 1

Elucidation of Undiscovered Mechanisms of Action for NLRP3 Modulators

The mechanisms of action for many NLRP3 modulators are still being uncovered. While some directly bind to specific domains of the NLRP3 protein, such as the NACHT domain, others may act through indirect pathways. mdpi.comnih.gov Future research will focus on:

Identifying Novel Binding Pockets: While the Walker B motif in the NACHT domain is a known binding site for inhibitors like MCC950, exploring other potential binding sites on the NLRP3 protein could lead to the development of new classes of modulators with different inhibitory profiles. mdpi.commdpi.com The PYD domain, crucial for inflammasome assembly, is also an attractive target. mdpi.com

Investigating Non-Canonical Pathway Inhibition: The non-canonical NLRP3 inflammasome pathway is activated by intracellular lipopolysaccharide (LPS) and involves caspases-4 and -5 in humans. frontiersin.orgmdpi.comfrontiersin.org Understanding how current and future modulators affect this pathway is crucial, as it is significant in diseases like sepsis. frontiersin.org Some inhibitors, such as MCC950, have been shown to block both canonical and non-canonical activation. mdpi.com

Exploring Post-Translational Modification Effects: The priming stage of NLRP3 activation involves post-translational modifications. mdpi.com Research into how NLRP3 modulators may influence these modifications, such as ubiquitination or phosphorylation, could reveal more subtle regulatory mechanisms.

Exploration of Novel Cellular Targets and Pathways Modulated by NLRP3 Modulators

The influence of NLRP3 modulators may extend beyond the inflammasome itself. Future investigations will likely explore their effects on interconnected cellular pathways.

Crosstalk with Other Inflammasomes and Signaling Pathways: The cellular inflammatory response is a complex network. Research is needed to understand how NLRP3 modulators affect other inflammasomes (e.g., NLRP1, NLRC4, AIM2) and signaling pathways like NF-κB, MAPK, and JAK/STAT. frontiersin.orgmdpi.com For instance, the fenamate class of NSAIDs has been shown to selectively inhibit NLRP3 over other inflammasomes. researchgate.net There is also significant crosstalk between the NLRP3 and nuclear factor erythroid 2-related factor 2 (Nrf2) pathways, particularly in response to oxidative stress. frontiersin.orgmdpi.com

Impact on Mitochondrial Function: Mitochondrial dysfunction and the production of reactive oxygen species (ROS) are key triggers for NLRP3 activation. frontiersin.orgunc.edu Investigating how NLRP3 modulators affect mitochondrial homeostasis could uncover mechanisms that go beyond direct NLRP3 binding.

Epigenetic and Transcriptional Regulation: The priming of the NLRP3 inflammasome is a transcriptional event. frontiersin.orgaai.org Future studies could explore whether NLRP3 modulators have any epigenetic effects or directly influence the transcription of NLRP3 and its related components.

Investigation of Synergy Between NLRP3 Modulators and Existing Therapeutic Agents

Combining NLRP3 modulators with existing drugs could offer enhanced therapeutic efficacy and allow for lower, potentially safer, doses of each agent.

Combination with Anti-inflammatory Biologics: Patent applications have been filed for combination therapies using NLRP3 inhibitors with TNF-α or IL-1 inhibitors. nih.gov In preclinical models of cancer, combining NLRP3 inhibitors with immune checkpoint inhibitors (ICIs) like anti-PD-1 antibodies has been shown to reduce cardiotoxicity while enhancing the antitumor effects of the ICI therapy. bmj.com

Synergy with Metabolic Disease Therapies: In animal models, combining an NLRP3 inhibitor with a GLP-1 agonist, a common treatment for type 2 diabetes, has shown synergistic effects in reducing inflammation in adipose tissue. citeline.com

Combination with Other Inflammasome Inhibitors: A recent study explored the co-delivery of the NLRP3 inhibitor MCC950 and the gasdermin D (GSDMD) inhibitor disulfiram (B1670777) using nanoparticles for the treatment of sepsis, demonstrating greater efficacy than either drug alone. rsc.orgnsf.gov

Development of Advanced In Vitro and In Vivo Models for Efficacy Assessment

To better predict the clinical efficacy of NLRP3 modulators, more sophisticated preclinical models are required.

Organoids and 3D Cell Cultures: Cerebral organoids and organotypic hippocampal slice cultures are being developed to provide more complex and physiologically relevant in vitro models for studying neuroinflammation and the effects of NLRP3 inhibitors. nih.govnih.govresearchgate.net These 3D models can better replicate the cellular diversity and connectivity of human tissues. scispace.com

Humanized In Vivo Models: The development of humanized mouse models, which contain functional human immune cells or tissues, will be invaluable for assessing the efficacy and potential off-target effects of NLRP3 modulators in a more clinically relevant setting.

Disease-Specific Models: Continued refinement of animal models for specific NLRP3-driven diseases, such as Alzheimer's disease, gout, and inflammatory bowel disease, will be crucial for preclinical evaluation. consensus.appcellnatsci.commdpi.com

Role of NLRP3 Modulators in Regulating Gut Microbiota-Inflammasome Axis

The gut microbiota has emerged as a key regulator of the immune system, including the NLRP3 inflammasome.

Microbiota-Modulating Effects: There is growing evidence of a bidirectional relationship between the gut microbiota and the NLRP3 inflammasome. nih.gov Dysbiosis can promote NLRP3 activation, and conversely, inflammasome activity can shape the composition of the gut microbiota. mdpi.comnih.gov Future research will investigate whether NLRP3 modulators can restore a healthy gut microbiome in inflammatory conditions.

Influence of Microbial Metabolites: Metabolites produced by gut bacteria, such as short-chain fatty acids (SCFAs), have been shown to modulate NLRP3 inflammasome activity. frontiersin.org Studies are needed to explore how NLRP3 modulators might interact with these metabolites to influence inflammatory responses. For example, the ketone body β-hydroxybutyrate (BHB) has been shown to inhibit NLRP3 activation. mdpi.com

Therapeutic Potential in Gut-Brain Axis Disorders: The gut-microbiota-brain axis is increasingly recognized as a player in neuroinflammatory and neurodegenerative diseases. nih.gov Investigating the role of NLRP3 modulators in this axis could open up new therapeutic avenues for these conditions.

Advancements in Targeted Delivery Systems for NLRP3 Modulators

To enhance efficacy and minimize potential systemic side effects, targeted delivery systems for NLRP3 modulators are being actively researched.

Nanoparticle-Based Delivery: Nanoparticles, including lipid-based nanoparticles and hollow mesoporous manganese dioxide nanoparticles, are being explored to improve the stability, bioavailability, and targeted delivery of NLRP3 inhibitors. mdpi.comrsc.orgnih.govrsc.org These systems can also facilitate the co-delivery of multiple drugs. rsc.orgnsf.gov

Cell-Specific Targeting: Engineering delivery systems to target specific cell types, such as macrophages or microglia, could concentrate the therapeutic effect where it is most needed and reduce off-target effects. For example, nanoparticles have been modified with peptides to target injured kidney tubules. nih.gov

Crossing the Blood-Brain Barrier: For neurodegenerative diseases, developing NLRP3 modulators or delivery systems that can efficiently cross the blood-brain barrier is a major priority and challenge. nih.govresearchgate.net

Bridging Preclinical Findings to Potential Therapeutic Applications for NLRP3 Modulators

The translation of promising preclinical data into effective clinical therapies remains a significant hurdle. consensus.app

Biomarker Development: Identifying reliable biomarkers to monitor NLRP3 inflammasome activity and the therapeutic response to modulators is critical for clinical trials. nih.govbiospective.com This could include measuring levels of IL-1β, IL-18, or ASC specks in bodily fluids. alzdiscovery.orgnih.gov

Patient Stratification: Given the diverse roles of the NLRP3 inflammasome, identifying the patient populations most likely to benefit from NLRP3 modulator therapy will be key to successful clinical trial design. nih.gov

Long-Term Safety and Efficacy: While many NLRP3 inhibitors show good short-term safety, the long-term consequences of modulating a key component of the innate immune system need to be carefully evaluated in clinical trials. citeline.comalzdiscovery.org The hepatotoxicity observed with MCC950 in early trials underscores the importance of rigorous safety assessment. nih.govnih.govbiorxiv.org

Q & A

Q. What molecular mechanisms regulate NLRP3 inflammasome activation, and which experimental approaches are optimal for investigating these pathways?

NLRP3 activation involves ubiquitination, phosphorylation, and interactions with proteins like APE1 and DTX3L. Key methodologies include:

- Co-Immunoprecipitation (Co-IP) to identify protein-protein interactions (e.g., DTX3L-NLRP3 binding via RING and LRR domains) .

- Ubiquitination assays (e.g., mass spectrometry) to track post-translational modifications influencing NLRP3 stability .

- Calcium signaling modulation via calcium-sensing receptors (CaSR) to study intracellular Ca²⁺-mediated NLRP3 regulation .

- NF-κB pathway inhibitors (e.g., siRNA) to dissect transcriptional regulation of NLRP3 expression .

Q. Which experimental models are widely used to evaluate NLRP3 modulators, and what are their strengths in preclinical research?

- In vitro models : Primary macrophages or THP-1 cells stimulated with LPS/ATP to assess IL-1β/IL-18 secretion via ELISA or Western blot .

- In vivo models : Murine models of inflammation (e.g., colitis, sepsis) to test modulator efficacy in disease contexts .

- Organoid systems : For tissue-specific NLRP3 activity analysis, such as intestinal organoids in inflammatory bowel disease .

Q. How can researchers ensure the specificity of NLRP3 modulators to minimize off-target effects?

- Genetic validation : Use NLRP3-knockout cells or CRISPR-edited models to confirm target dependency .

- Selectivity profiling : Screen modulators against related inflammasomes (e.g., NLRC4, AIM2) to rule out cross-reactivity .

- Dose-response studies : Establish concentration ranges that align with NLRP3 inhibition without cytotoxicity (e.g., MTT assays) .

Advanced Research Questions

Q. How should contradictory findings about the dual roles (pro- vs. anti-inflammatory) of NLRP3 modulators be addressed?

- Context-dependent analysis : Evaluate modulators in distinct disease models (e.g., acute vs. chronic inflammation) to clarify role specificity .

- Single-cell RNA sequencing : Resolve cellular heterogeneity in immune responses to NLRP3 modulation .

- Meta-analysis : Systematically compare published datasets to identify confounding variables (e.g., dosing regimens, model species) .

Q. What integrative methodologies are recommended for identifying novel NLRP3 regulatory nodes using multi-omics data?

- Network pharmacology : Combine transcriptomics, proteomics, and phosphoproteomics to map NLRP3 interaction hubs .

- Machine learning : Train algorithms on omics datasets to predict modulator-NLRP3 binding affinities or downstream cytokine profiles .

- CRISPR screens : Genome-wide knockout libraries to identify synthetic lethal partners of NLRP3 in specific disease contexts .

Q. What strategies improve the pharmacokinetic (PK) and pharmacodynamic (PD) properties of NLRP3 modulators during lead optimization?

- Structure-activity relationship (SAR) studies : Modify chemical scaffolds (e.g., sulfonamidocarboxamide derivatives) to enhance bioavailability .

- Microsomal stability assays : Assess hepatic metabolism to refine half-life and dosing intervals .

- In vivo imaging : Use fluorescently tagged modulators to track tissue distribution and NLRP3 engagement in real time .

Methodological Best Practices

Q. How can researchers enhance reproducibility in NLRP3 modulator studies?

- Standardized protocols : Adopt consensus methods for NLRP3 activation (e.g., ATP concentration, priming duration) .

- Open data sharing : Deposit raw datasets (e.g., cytokine measurements, RNA-seq) in public repositories for independent validation .

- Negative controls : Include NLRP3-independent stimuli (e.g., poly(dA:dT) for AIM2) to confirm assay specificity .

Q. What frameworks are effective for translating preclinical NLRP3 modulator findings into clinical trials?

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.